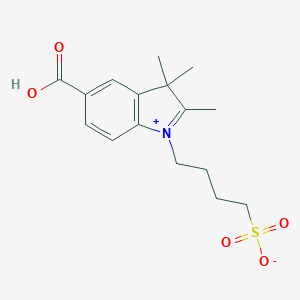

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium

Vue d'ensemble

Description

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium is a chemical compound that belongs to the class of indolium salts This compound is known for its unique structural features, which include a carboxyl group, a sulfobutyl group, and a trimethylindolium core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium typically involves the reaction of carboxylated indolenine with sulfobutylated indolenine. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. For instance, the carboxylated indolenine can be synthesized by reacting indolenine with a carboxylating agent under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Analyse Des Réactions Chimiques

Types of Reactions

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated oxides, while reduction may produce reduced indolium derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C₁₆H₂₂N₄O₅S

- Molecular Weight: 340.41458 g/mol

- CAS Number: 852818-04-3

- IUPAC Name: 4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate

The compound's structure includes a carboxyl group, a sulfobutyl group, and a trimethylindolium core, which are critical for its reactivity and interaction with biological systems.

Chemistry

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium serves as a precursor in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in chemical research.

Common Reactions:

- Oxidation: Produces corresponding oxides.

- Reduction: Converts to reduced forms.

- Substitution: Functional groups can be replaced by other groups.

Biology

The compound is notable for its fluorescent properties, making it suitable for biological assays and imaging studies. Its ability to bind specific biomolecules allows for enhanced visualization in cellular studies.

Fluorescent Properties:

Due to its fluorescence, it can be used in various biological imaging applications. This property enables researchers to track cellular processes and interactions in real-time.

Medicine

Research is ongoing into the therapeutic applications of this compound in drug delivery systems and diagnostic imaging due to its favorable pharmacokinetic properties. Its structural features may facilitate the development of novel drug formulations targeting specific diseases.

Antiproliferative Effects:

Recent studies have highlighted the compound's potential antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-Carboxy Compound | MCF-7 | 0.95 |

| Doxorubicin | MCF-7 | 1.13 |

These results indicate that derivatives of this compound exhibit comparable or enhanced potency relative to established chemotherapeutic agents like doxorubicin.

Case Studies

A notable case study evaluated the antiproliferative effects of this compound against several cancer cell lines. The study demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Mécanisme D'action

The mechanism of action of 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. For instance, its fluorescent properties make it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1’-bis-(4-sulfobutyl)indotricarbocyanine-5,5’-dicarboxylic acid: A similar compound with additional carboxyl and sulfobutyl groups, known for its enhanced hydrophilicity and lower plasma protein binding.

Indocyanine green: A clinically approved near-infrared fluorescent dye with similar structural features but different pharmacokinetic properties.

Uniqueness

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields highlight its versatility and importance in research and industry .

Activité Biologique

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium is an indolium salt that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₆H₂₂N₄O₅S

Molecular Weight: 340.41458 g/mol

CAS Number: 852818-04-3

IUPAC Name: 4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate

The compound features a carboxyl group, a sulfobutyl group, and a trimethylindolium core, contributing to its unique chemical properties. Its fluorescent characteristics make it particularly useful in biological assays and imaging studies .

Synthesis

The synthesis of this compound typically involves the reaction of carboxylated indolenine with sulfobutylated indolenine under controlled conditions. This process may utilize various solvents and catalysts to enhance yield and purity .

Antiproliferative Effects

Recent studies have highlighted the compound's potential antiproliferative activity against various cancer cell lines. For instance, derivatives of related indole compounds have shown significant inhibition of cell growth in breast cancer (MCF-7) and other cancer lines . The following table summarizes the median inhibitory concentration (IC₅₀) values for related compounds:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5i | MCF-7 | 0.95 |

| 5j | MCF-7 | 1.50 |

| Doxorubicin | MCF-7 | 1.13 |

These results indicate that certain derivatives exhibit comparable or enhanced potency relative to established chemotherapeutic agents like doxorubicin.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in cellular signaling pathways. The compound's ability to induce apoptosis has been linked to the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 .

Fluorescent Properties

Due to its fluorescent characteristics, this compound is utilized in biological imaging and assays. Its ability to bind specific biomolecules allows for enhanced visualization in cellular studies .

Potential Therapeutic Uses

Research is ongoing into the therapeutic applications of this compound in drug delivery systems and diagnostic imaging due to its favorable pharmacokinetic properties. Its structural features may facilitate the development of novel drug formulations targeting specific diseases .

Case Studies

A notable case study involved the evaluation of a series of indole derivatives including this compound in vitro against several cancer cell lines. The study demonstrated that compounds with similar structural motifs significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Propriétés

IUPAC Name |

4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11-16(2,3)13-10-12(15(18)19)6-7-14(13)17(11)8-4-5-9-23(20,21)22/h6-7,10H,4-5,8-9H2,1-3H3,(H-,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFUKKLDNXMBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627747 | |

| Record name | 4-(5-Carboxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852818-04-3 | |

| Record name | 4-(5-Carboxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.